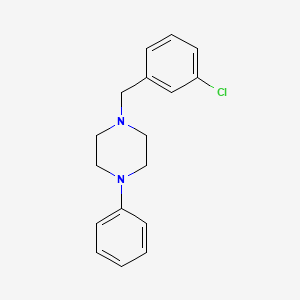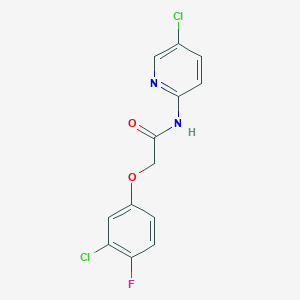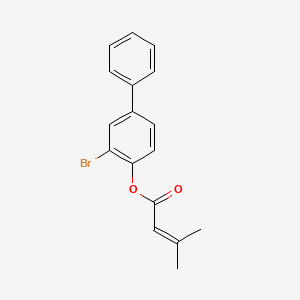![molecular formula C17H16ClN3O2 B5634558 N-(4-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B5634558.png)
N-(4-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chlorophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)phenyl]urea” is a complex organic compound. It contains a urea group (NH-CO-NH) which is a common functional group in organic chemistry. The molecule also contains a pyrrolidinyl group, which is a five-membered ring containing nitrogen . The presence of a chlorophenyl group indicates that the molecule has a phenyl ring (a variant of benzene) with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The urea group could potentially undergo hydrolysis, while the pyrrolidinyl group might participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of both polar (urea) and nonpolar (phenyl rings) regions could give the compound both hydrophilic and lipophilic properties .作用機序
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological systems through hydrogen bonding (due to the NH groups in the urea) or through lipophilic interactions (due to the phenyl rings) .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-6-8-13(9-7-12)19-17(23)20-14-3-1-4-15(11-14)21-10-2-5-16(21)22/h1,3-4,6-9,11H,2,5,10H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCLTGOAOMNMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{(3S*,4R*)-1-[(benzyloxy)acetyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5634479.png)
acetic acid](/img/structure/B5634485.png)
![N-{2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B5634491.png)
![2-methoxy-5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyridine](/img/structure/B5634500.png)


![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide](/img/structure/B5634535.png)
![4-[1-(3-ethoxybenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5634536.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634541.png)
![2-[(3-cyano-6-methyl-2-pyridinyl)thio]acetamide](/img/structure/B5634545.png)

![4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634559.png)
![1-(cyclopentylcarbonyl)-N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5634571.png)
![5-tert-butyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5634572.png)